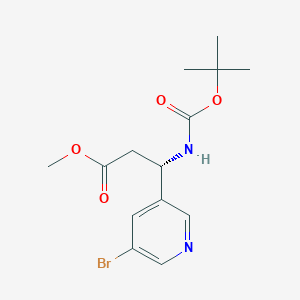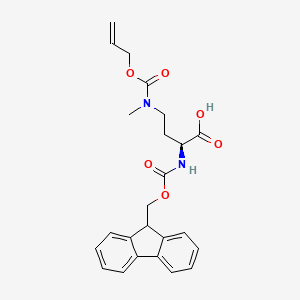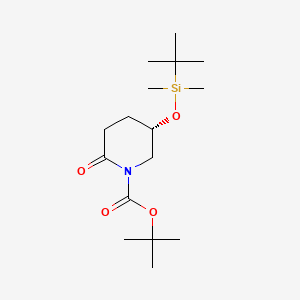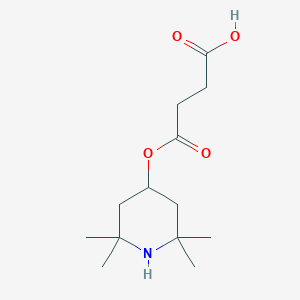![molecular formula C8H12BrN3O B8197354 Ethanamine, 2-[(6-bromo-3-pyridazinyl)oxy]-N,N-dimethyl-](/img/structure/B8197354.png)
Ethanamine, 2-[(6-bromo-3-pyridazinyl)oxy]-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanamine, 2-[(6-bromo-3-pyridazinyl)oxy]-N,N-dimethyl- is a synthetic organic compound with the molecular formula C8H12BrN3O This compound features a brominated pyridazine ring linked to an ethanamine moiety, which is further substituted with two methyl groups on the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2-[(6-bromo-3-pyridazinyl)oxy]-N,N-dimethyl- typically involves the following steps:
Bromination of Pyridazine: The starting material, pyridazine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Formation of Pyridazinyl Ether: The brominated pyridazine is then reacted with an appropriate alcohol or alkoxide to form the pyridazinyl ether. This step often requires a base such as potassium carbonate to facilitate the reaction.
Amination: The final step involves the reaction of the pyridazinyl ether with N,N-dimethylethanamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethanamine, 2-[(6-bromo-3-pyridazinyl)oxy]-N,N-dimethyl- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the pyridazine ring or the ethanamine moiety.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Oxidation: Oxidized products with altered functional groups on the pyridazine ring.
Reduction: Reduced forms of the compound with changes in the oxidation state of the nitrogen or oxygen atoms.
Aplicaciones Científicas De Investigación
Ethanamine, 2-[(6-bromo-3-pyridazinyl)oxy]-N,N-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethanamine, 2-[(6-bromo-3-pyridazinyl)oxy]-N,N-dimethyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated pyridazine ring can engage in hydrogen bonding or hydrophobic interactions, while the ethanamine moiety can participate in ionic interactions with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanamine, 2-[(6-chloro-3-pyridazinyl)oxy]-N,N-dimethyl-
- Ethanamine, 2-[(6-fluoro-3-pyridazinyl)oxy]-N,N-dimethyl-
- Ethanamine, 2-[(6-iodo-3-pyridazinyl)oxy]-N,N-dimethyl-
Uniqueness
Ethanamine, 2-[(6-bromo-3-pyridazinyl)oxy]-N,N-dimethyl- is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine’s size and electronegativity can affect the compound’s interaction with biological targets and its overall stability compared to its chloro, fluoro, or iodo analogs.
This detailed overview provides a comprehensive understanding of Ethanamine, 2-[(6-bromo-3-pyridazinyl)oxy]-N,N-dimethyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
2-(6-bromopyridazin-3-yl)oxy-N,N-dimethylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3O/c1-12(2)5-6-13-8-4-3-7(9)10-11-8/h3-4H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTXWFRTDFAOFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=NN=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(9-((1R,3R,4R,7S)-1-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-9H-purin-6-yl)benzamide](/img/structure/B8197297.png)







![1-Propanamine, 3-[(5-bromo-2-pyrazinyl)oxy]-N,N-dimethyl-](/img/structure/B8197353.png)


